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Compound of Interest

Compound Name: 2,3,3-Trimethyl-2-butanol

Cat. No.: B1595699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,3-
Trimethyl-2-butanol (CAS No. 594-83-2), a tertiary alcohol with the molecular formula

C₇H₁₆O. The following sections present key spectral data obtained from Mass Spectrometry

(MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic

Resonance (¹H-NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are

also provided to aid in the replication and interpretation of these results.

Quantitative Spectral Data
The spectral data for 2,3,3-Trimethyl-2-butanol is summarized in the tables below for easy

reference and comparison.

Table 1: Mass Spectrometry Data
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Property Value

Molecular Formula C₇H₁₆O

Molecular Weight 116.20 g/mol

Ionization Method Electron Ionization (EI)

Key Mass-to-Charge Ratios (m/z) Relative Intensity

59 100% (Base Peak)

101 Major Peak

83 Major Peak

Table 2: ¹³C-NMR Spectral Data

Chemical Shift (δ) in ppm Carbon Assignment

74.9 C2 (quaternary)

38.6 C3 (quaternary)

26.8 C4 (primary)

24.5 C1 (primary)

Table 3: ¹H-NMR Spectral Data

Chemical Shift (δ)
in ppm

Multiplicity Integration Proton Assignment

1.25 Singlet 1H -OH

1.16 Singlet 6H 2 x -CH₃ at C2

0.92 Singlet 9H
3 x -CH₃ at C3 (tert-

butyl)

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3444 O-H Stretch (broad) Alcohol (-OH)

2966 C-H Stretch (asymmetric) Alkane (-CH₃)

2874 C-H Stretch (symmetric) Alkane (-CH₃)

1468 C-H Bend (asymmetric) Alkane (-CH₃)

1366 C-H Bend (symmetric) Alkane (-CH₃)

1148 C-O Stretch Tertiary Alcohol

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3,3-Trimethyl-2-butanol is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is

typically in the range of 5-25 mg/mL.

¹H-NMR Spectroscopy:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters: A standard proton experiment is performed with a pulse angle of 30-45

degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-5 seconds.

¹³C-NMR Spectroscopy:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters: A proton-decoupled ¹³C experiment is typically run to simplify the spectrum.

Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220
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ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary

carbons.

2.2. Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is

commonly used for volatile compounds like 2,3,3-Trimethyl-2-butanol.

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated

from any impurities.

Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of

70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

2.3. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like 2,3,3-Trimethyl-2-butanol, a thin film can be

prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly onto the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Visualization of Structural Confirmation
The following diagram illustrates the logical workflow of how the different spectral data points

converge to confirm the structure of 2,3,3-Trimethyl-2-butanol.
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Structural confirmation workflow for 2,3,3-Trimethyl-2-butanol.

To cite this document: BenchChem. [Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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